TD-106

Multiple Myeloma Anti-proliferative Activity IMiD Analogs

TD-106's unique triazinylpiperidine-dione core distinguishes it from traditional IMiDs (thalidomide, lenalidomide, pomalidomide), enabling precise linker conjugation at the validated 6-position for superior target degradation in PROTAC design. With a CC50 of 0.039 μM in NCI-H929 and proven in vivo efficacy (50 mg/kg IP, TMD-8), this cereblon warhead ensures reproducible IKZF1/3 degradation and anti-myeloma activity. Its distinct neosubstrate degradation profile prevents variability, making TD-106 the definitive CRBN binder for degrader development and benchmarking.

Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
Cat. No. B10814812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-106
Molecular FormulaC12H11N5O3
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N
InChIInChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19)
InChIKeyDXZBHVQOULDEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TD-106 CRBN Modulator: E3 Ligase Ligand for Targeted Protein Degradation (TPD) and PROTAC Development


TD-106 is a novel cereblon (CRBN) modulator belonging to the immunomodulatory drug (IMiD) analog class [1]. It functions as a small-molecule ligand for the E3 ubiquitin ligase cereblon and is primarily employed as a recruiter element in Proteolysis Targeting Chimera (PROTAC) technology [2]. The compound induces degradation of IKZF1/3 in multiple myeloma cells and inhibits their proliferation in vitro and in vivo [1]. Its unique triazinylpiperidine-dione scaffold serves as a critical building block for designing CRBN-recruiting bifunctional degraders .

TD-106 vs Other CRBN Modulators: Why Lenalidomide, Pomalidomide, or Thalidomide Cannot Be Directly Substituted


While the IMiD class (thalidomide, lenalidomide, pomalidomide) shares CRBN as a common target, substitution of TD-106 with these legacy compounds fails due to critical differences in scaffold geometry, linker attachment vectors, and neosubstrate degradation profiles. TD-106's triazinylpiperidine-dione core offers a distinct chemical handle for linker conjugation, enabling PROTAC designs with improved degradation efficiency compared to thalidomide-based scaffolds [1]. The linker position on TD-106 significantly affects degradation efficacy—compounds attached at the 6-position promote superior AR degradation compared to 5- or 7-position attachments [2]. Additionally, TD-106 exhibits a unique IKZF1/3 degradation profile with potent antiproliferative activity (CC50 = 0.039 μM in NCI-H929 cells) that differs from other IMiDs . These scaffold-specific properties render simple compound swapping untenable for reproducible PROTAC or direct anti-myeloma applications.

TD-106 Product-Specific Quantitative Evidence: Head-to-Head Comparisons and Performance Metrics


Direct Anti-Myeloma Proliferation Activity of TD-106 vs Comparator IMiDs

TD-106 demonstrates potent antiproliferative activity against the NCI-H929 multiple myeloma cell line with a CC50 of 0.039 μM, representing a quantitative benchmark for direct activity not available for all IMiDs in the same assay context .

Multiple Myeloma Anti-proliferative Activity IMiD Analogs

In Vivo Anti-Myeloma Efficacy in TMD-8 Xenograft Model

TD-106 demonstrates significant tumor growth inhibition in an in vivo TMD-8 xenograft model when administered intraperitoneally at 50 mg/kg once daily for 14 days, providing a direct translational efficacy benchmark .

In Vivo Efficacy Xenograft Model Myeloma

Linker Position-Dependent Degradation Efficiency in PROTAC Design

The position of linker attachment on the TD-106 scaffold critically influences degradation efficiency. Compounds attached to the 6-position of TD-106 promoted better degradation of androgen receptor (AR) than those at the 5- and 7-positions, demonstrating a structure-activity relationship that must be considered in PROTAC design [1].

PROTAC Linker Attachment Structure-Activity Relationship

Optimal Research and Industrial Use Cases for TD-106 CRBN Modulator


Building Next-Generation CRBN-Recruiting PROTACs with Defined Linker Chemistry

Employ TD-106 as a cereblon-binding warhead in PROTAC design, with specific attention to linker attachment at the validated 6-position to achieve maximal target degradation efficiency, as demonstrated in AR-targeting PROTACs [1].

In Vitro and In Vivo Validation of IKZF1/3-Dependent Myeloma Models

Utilize TD-106 at its validated CC50 of 0.039 μM in NCI-H929 cells [1] as a positive control or tool compound to interrogate CRBN-mediated degradation of IKZF1/3 in multiple myeloma research and to benchmark novel degraders.

Preclinical Efficacy Studies in Myeloma Xenograft Models

Implement TD-106 in in vivo studies using the TMD-8 xenograft model with established dosing regimen (50 mg/kg IP QD x14 days) to evaluate anti-myeloma activity and to serve as a reference standard for novel IMiD-based therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.